Ochotensidine

Description

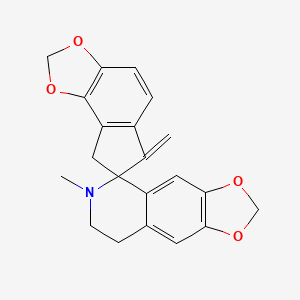

Structure

2D Structure

3D Structure

Properties

CAS No. |

119777-71-8 |

|---|---|

Molecular Formula |

C21H19NO4 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

6-methyl-6'-methylidenespiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole] |

InChI |

InChI=1S/C21H19NO4/c1-12-14-3-4-17-20(26-11-23-17)15(14)9-21(12)16-8-19-18(24-10-25-19)7-13(16)5-6-22(21)2/h3-4,7-8H,1,5-6,9-11H2,2H3 |

InChI Key |

OQSIZYHRQJSBSK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C14CC5=C(C4=C)C=CC6=C5OCO6)OCO3 |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Ochotensidine

Botanical Sources and Geographic Distribution of Ochotensidine-Producing Organisms

This compound is primarily isolated from plants belonging to the Corydalis and Fumaria genera, both of which are part of the Papaveraceae family.

The genus Corydalis encompasses approximately 540 species of herbaceous plants. wikipedia.org These plants are predominantly found in the temperate regions of the Northern Hemisphere, with a significant concentration of species in China and the Himalayas. wikipedia.org One notable source of this compound is Corydalis stewartii, a species found in the Kaghan Valley of northern Pakistan. acs.org Other species within the genus, such as Corydalis ochotensis, Corydalis cava, and Corydalis sempervirens, are also known to produce a variety of alkaloids. wikipedia.orgwildflower.orgpacificbulbsociety.org

The genus Fumaria, commonly known as fumitory, consists of about 60 species of annual flowering plants native to Europe, Africa, and Asia. wikipedia.org These plants are particularly diverse in the Mediterranean region. wikipedia.org Species like Fumaria officinalis and Fumaria parviflora have been investigated for their alkaloid content. florajournal.comresearchgate.net While these genera are the principal sources, the specific concentration of this compound can vary between species and even within different parts of the same plant.

Table 1: Botanical Sources of this compound and Related Alkaloids

| Genus | Family | Notable Species | Geographic Distribution |

| Corydalis | Papaveraceae | C. stewartii, C. ochotensis, C. cava | Temperate Northern Hemisphere, especially China and the Himalayas |

| Fumaria | Papaveraceae | F. officinalis, F. parviflora | Europe, Africa, Asia, particularly the Mediterranean region |

Sophisticated Extraction Techniques for this compound from Biological Matrices

The extraction of this compound from plant material requires methods that can effectively isolate this alkaloid from a complex mixture of other phytochemicals. Over the years, techniques have evolved from traditional solvent-based approaches to more advanced and environmentally friendly methods. researchgate.net

Modern Solvent-Based Extraction Approaches (e.g., Reflux, Soxhlet, Maceration, Percolation)

Traditional extraction methods remain relevant in phytochemical research. These techniques are based on the principle of dissolving the target compound in a suitable solvent.

Maceration: This simple technique involves soaking the plant material in a solvent for a specific period, often with periodic agitation. mdpi.com The choice of solvent is crucial; for instance, ethanol (B145695) can be used to extract alkaloids, glycosides, and carbohydrates. dergipark.org.tr

Percolation: In this method, a solvent is slowly passed through the powdered plant material to extract the desired compounds. dergipark.org.tr It is a more efficient process than maceration for certain applications.

Soxhlet Extraction: This continuous extraction method uses a specialized apparatus to repeatedly wash the plant material with a heated solvent. dergipark.org.tr While effective, it can be time-consuming and may risk degrading heat-sensitive compounds due to prolonged exposure to high temperatures. dergipark.org.tr

Reflux Extraction: This involves boiling the plant material with a solvent and condensing the vapor back into the mixture. heidolph.com It allows for extraction at a constant temperature, but like Soxhlet extraction, it may not be suitable for thermolabile compounds.

Enhanced Extraction Modalities (e.g., Ultrasound-Assisted Extraction, Microwave-Assisted Extraction)

To improve efficiency and reduce extraction times, modern techniques that utilize energy sources have been developed.

Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls enhances solvent penetration and mass transfer, leading to faster and more efficient extraction of alkaloids. researchgate.netumlub.pl

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to selectively heat the solvent and the moisture within the plant cells. mdpi.com This rapid heating creates pressure that ruptures the cell walls, releasing the phytochemicals into the solvent. mdpi.com MAE is known for its speed, efficiency, and reduced solvent consumption compared to traditional methods. phcogrev.comnih.gov

Environmentally Conscious Extraction Methods (e.g., Supercritical Fluid Extraction, Pressurized Liquid Extraction)

Growing environmental concerns have driven the development of "green" extraction techniques that minimize the use of hazardous organic solvents. researchgate.net

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.com Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. mdpi.com The solvating power of supercritical CO2 can be tuned by adjusting the temperature and pressure, allowing for selective extraction. conicet.gov.arnih.gov For polar compounds like alkaloids, a co-solvent such as ethanol or methanol (B129727) is often added to the supercritical CO2 to enhance extraction efficiency. conicet.gov.ar

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses conventional solvents at elevated temperatures (50-200°C) and pressures (10-15 MPa). mdpi.com These conditions increase the solubility and diffusion rate of the target compounds while decreasing the solvent's viscosity, leading to rapid and efficient extractions with reduced solvent volumes compared to traditional methods. semanticscholar.orgresearchgate.netteagasc.ie

Table 2: Comparison of this compound Extraction Techniques

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent. mdpi.com | Simple, low cost. | Time-consuming, lower efficiency. |

| Soxhlet Extraction | Continuous washing with a heated solvent. dergipark.org.tr | Efficient for some compounds. | Time-consuming, potential thermal degradation. dergipark.org.tr |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to enhance solvent penetration. researchgate.net | Fast, efficient, lower temperatures. researchgate.net | Equipment cost. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the sample and solvent. mdpi.com | Very fast, reduced solvent use, high efficiency. phcogrev.com | Potential for localized overheating. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a solvent. mdpi.com | Environmentally friendly, selective. mdpi.comconicet.gov.ar | High initial investment, may require co-solvents for polar compounds. conicet.gov.ar |

| Pressurized Liquid Extraction (PLE) | Uses solvents at high temperature and pressure. mdpi.com | Fast, efficient, low solvent consumption. semanticscholar.org | High pressure and temperature can degrade some compounds. scirp.org |

Advanced Chromatographic Separation and Purification Strategies for this compound

Following extraction, the crude extract contains a complex mixture of compounds. Chromatography is an essential step for isolating and purifying this compound from this mixture. kemtrak.comlibretexts.orgsolubilityofthings.com

High-Performance Liquid Chromatography (HPLC)-Based Preparative Techniques

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the isolation and purification of specific compounds from a mixture. warwick.ac.ukpharmagxp.com Unlike analytical HPLC, which focuses on identifying and quantifying compounds, the goal of preparative HPLC is to collect a purified fraction of the target molecule in larger quantities. thermofisher.comymc.co.jp

The process involves injecting the crude extract onto a column packed with a stationary phase. A mobile phase (a solvent or a mixture of solvents) is then pumped through the column. kemtrak.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. libretexts.org

For the purification of alkaloids like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. ox.ac.uk In this mode, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). ox.ac.uk A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities. pharmagxp.com

The fractions eluting from the column are collected, and those containing the purified this compound are identified using a detector (e.g., a UV detector). sinica.edu.tw The collected fractions can then be further processed, for example, by freeze-drying, to obtain the pure compound. ox.ac.uk

Counter-Current Chromatography (CCC) and its High-Throughput Variants (e.g., HSCCC, HPCPC)

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. wikipedia.orgmdpi.com This fundamental characteristic eliminates complications such as irreversible sample adsorption, deactivation of the stationary phase, and sample contamination that can occur with traditional solid-liquid chromatography. mdpi.com The separation is based on the differential partitioning of solutes between two immiscible liquid phases. aocs.org One liquid serves as the stationary phase, held in place by a centrifugal force, while the other acts as the mobile phase, flowing through the column. wikipedia.orgiconsci.com This method allows for high sample loading and boasts recovery rates often exceeding 95%. iconsci.com

High-throughput variants of CCC have been developed to enhance speed and efficiency, making them powerful tools for natural product isolation. chromatographytoday.com

High-Speed Counter-Current Chromatography (HSCCC): This technique utilizes a strong centrifugal force generated by high-speed rotation of the column (typically 800-1600 rpm) to retain the stationary phase and improve mass transfer between the two liquid phases. aocs.orgontosight.aimdpi.com The result is higher resolution and faster separation times compared to earlier CCC methods. ontosight.ai HSCCC is particularly well-suited for separating polar compounds and has been successfully applied to the isolation of various natural products, including alkaloids. tautobiotech.comglobalresearchonline.netbioline.org.br The versatility of HSCCC allows for operation in both normal-phase and reversed-phase modes simply by switching which liquid phase is mobile and which is stationary. wikipedia.orgaocs.org

High-Performance Counter-Current Chromatography (HPCPC): HPCPC represents a further evolution, designed for even higher performance with increased rotational speeds and the capacity for higher mobile phase flow rates, which significantly reduces purification times. iconsci.commdpi.com HPCPC systems are used for both analytical and preparative scale separation and purification of natural products and other bioactive components. cas.cn

The selection of an appropriate biphasic solvent system is critical for a successful separation. Systems commonly composed of n-hexane, ethyl acetate, methanol, and water (HEMWat) are frequently employed and can be optimized for the target compound. wikipedia.org

Table 1: Illustrative Parameters for High-Speed Counter-Current Chromatography (HSCCC) Separations This table presents typical experimental conditions found in HSCCC applications for the separation of natural products to illustrate the methodology.

| Parameter | Example 1: Saponin Separation pan.olsztyn.pl | Example 2: Phenolic Compound Separation researchgate.net |

| Solvent System (v/v/v/v) | TBME-BuOH-ACN-H₂O (1:2:1:5) | Pet–EtOAc–MeOH–H₂O–FA (5:5:3:7:0.02) |

| Mode | Head-to-Tail | Gradient Elution |

| Mobile Phase | Upper Phase | Lower Phase |

| Flow Rate | 3 mL/min | 2 mL/min |

| Revolution Speed | 860 rpm | 850 rpm |

| Stationary Phase Retention | 47% | Not Specified |

| Detection Wavelength | Not Specified (LC-MS/MS used) | 280 nm |

Specialized Affinity-Based Separation Techniques (e.g., Immunoaffinity Chromatography)

Affinity-based separation techniques offer unparalleled specificity by exploiting the unique biological interactions between a molecule and a binding partner (ligand). labmanager.comcreative-proteomics.com These methods are capable of isolating a single target compound from a highly complex mixture with exceptional purity. labmanager.com

Immunoaffinity Chromatography (IAC): This powerful technique uses antibodies as the immobilized ligands on a stationary phase. nih.gov The high specificity of the antibody-antigen binding allows for the selective capture of a target analyte, such as this compound, from a crude plant extract. labmanager.comnih.gov The process involves:

Immobilization: An antibody raised specifically against this compound is chemically bonded to a solid support (resin) and packed into a column.

Application: The crude extract is passed through the column. The this compound binds to the antibodies, while all other unbound compounds are washed away.

Elution: A change in buffer conditions (e.g., pH, ionic strength) is used to disrupt the antibody-antigen interaction, releasing the purified this compound for collection. labmanager.com

While the development of a specific antibody requires significant initial investment, the resulting IAC column can be highly robust and reusable, providing an efficient method for purification. nih.gov This technique is particularly valuable for isolating low-abundance compounds or for preparing highly pure standards for analytical purposes. labmanager.com IAC has been widely used for the purification and analysis of various analytes, including small molecules from biological and environmental samples. nih.govnih.gov

Comprehensive Phytochemical Profiling for this compound Content and Co-occurring Metabolites

This compound is naturally found in plants of the Papaveraceae family, particularly within the Corydalis and Pseudofumaria genera of the Fumarioideae subfamily. nih.govmdpi.com A comprehensive phytochemical analysis of these plants is essential to understand the chemical environment in which this compound exists and to identify potential challenges in its isolation.

Modern analytical techniques like Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) are employed for detailed phytochemical profiling. nih.govmdpi.com A study on Corydalis solida revealed a complex mixture of isoquinoline (B145761) alkaloids and other secondary metabolites co-existing with the main compounds of interest. nih.govmdpi.com The analysis identified numerous protoberberine, protopine (B1679745), and phenanthridine (B189435) derivatives, as well as various phenolic compounds. nih.gov

The presence of these structurally similar alkaloids complicates the isolation of this compound, necessitating the use of high-resolution separation techniques like HSCCC or highly selective methods like IAC. Profiling reveals that Protopine and Coptisine are often among the most abundant alkaloids in these species, alongside a variety of other compounds. nih.gov

**Table 2: Co-occurring Metabolites Identified in Corydalis solida*** *Data extracted from a phytochemical analysis of Corydalis solida, a representative species from a genus known to produce this compound-type alkaloids. nih.gov

| Compound Class | Specific Compound |

| Protoberberine Derivatives | Berberine (B55584) |

| Columbamine | |

| Coptisine | |

| Palmatine | |

| Jatrorrhizine | |

| Protopine Derivatives | Allocryptopine |

| Protopine | |

| Cryptopine | |

| Phenanthridine Derivatives | Chelerythrine |

| Chelidonine | |

| Sanguinarine | |

| Flavonoids | Quercetin |

| Kaempferol | |

| Phenolic Acids | Chlorogenic acid |

| Caffeic acid | |

| Ferulic acid | |

| Phenolic Aldehydes | Vanillin |

Biosynthetic Pathways of Ochotensidine

Elucidation of Core Precursor Molecules and Early Stage Biosynthesis

The biosynthetic journey to ochotensidine begins with fundamental building blocks derived from primary metabolism. Like other benzylisoquinoline alkaloids (BIAs), the core structure of this compound is assembled from two tyrosine-derived units. The initial committed step in BIA biosynthesis involves the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), both metabolites of tyrosine, to form (S)-norcoclaurine. researchgate.net This reaction is catalyzed by norcoclaurine synthase (NCS). researchgate.net

Following the formation of (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the pivotal intermediate (S)-reticuline. nih.gov (S)-Reticuline stands as a critical branch-point intermediate in BIA metabolism, directing carbon flux towards numerous downstream alkaloid scaffolds. cdnsciencepub.com

The pathway then proceeds from (S)-reticuline to the protoberberine alkaloid (S)-scoulerine, a reaction catalyzed by the well-characterized berberine (B55584) bridge enzyme (BBE). cdnsciencepub.comfrontiersin.org (S)-Scoulerine is a key intermediate that lies at the crossroads of several BIA biosynthetic branches, including the path leading to spirobenzylisoquinoline alkaloids. mdpi.comjst.go.jp Tracer experiments using isotopically labeled precursors in Corydalis ochotensis have substantiated the role of protoberberines in the formation of ochotensimine, a closely related O-methylated derivative of this compound. cdnsciencepub.com These studies have demonstrated that the exocyclic methylene (B1212753) group characteristic of ochotensimine, and by extension this compound, is derived from the methyl group of methionine, which is incorporated into the C-13 position of a protoberberine precursor. cdnsciencepub.com This strongly suggests that a C-13 methylated protoberberine undergoes a skeletal rearrangement to form the distinctive spiro structure of this compound. cdnsciencepub.com

Identification and Characterization of Key Enzymatic Steps in this compound Formation

While the early steps in the biosynthesis of this compound's precursors are well-established, the specific enzymatic transformations leading directly to the spirobenzylisoquinoline core remain an active area of investigation. The conversion of the protoberberine skeleton to the this compound scaffold is a key, yet unelucidated, enzymatic step.

It is hypothesized that a protoberberine intermediate, such as N-methylstylopine, serves as the direct precursor for the rearrangement. mdpi.com The transformation would involve an oxidative cleavage of one of the bonds in the protoberberine ring system, followed by a recyclization to form the spiro center. Enzymes like cytochrome P450 monooxygenases are often implicated in such complex oxidative rearrangements in alkaloid biosynthesis.

Although a specific "this compound synthase" has not yet been isolated and characterized, the enzymatic machinery responsible for the formation of its protoberberine precursors is better understood. Key enzymes in this upstream pathway include:

(S)-scoulerine 9-O-methyltransferase (SOMT) : This enzyme catalyzes the methylation of (S)-scoulerine to produce (S)-tetrahydrocolumbamine. jst.go.jpucl.ac.uk

Canadine (B1168894) synthase (CAS) : A cytochrome P450 enzyme that forms the methylenedioxy bridge to yield (S)-canadine from (S)-tetrahydrocolumbamine. jst.go.jp

Tetrahydroprotoberberine cis-N-methyltransferase (TNMT) : This enzyme is responsible for the N-methylation of tetrahydroprotoberberine alkaloids. researchgate.net

The presence and activity of these enzymes in Corydalis species provide the necessary precursors for the proposed biosynthetic route to this compound.

Genetic Basis and Regulation of this compound Biosynthesis

The production of this compound and other BIAs is under tight genetic control, with the expression of biosynthetic genes often being tissue-specific and developmentally regulated. Transcriptome analyses of various Corydalis species, including C. yanhusuo, have led to the identification of a multitude of genes encoding enzymes involved in BIA biosynthesis. nih.govmdpi.comnih.gov

These studies have revealed that the genes responsible for the early stages of the pathway, such as those encoding NCS, BBE, and various methyltransferases, are actively transcribed in the plant tissues where alkaloids accumulate. nih.govnih.gov For instance, in Corydalis yanhusuo, the expression of BIA biosynthetic genes is significantly upregulated during the tuber enlargement and maturation stages, correlating with an increase in alkaloid content. nih.gov

While specific genes that orchestrate the final steps of this compound formation have not been definitively identified, the transcriptomic data provides a valuable resource for candidate gene discovery. By correlating the expression profiles of uncharacterized genes with the accumulation of this compound, researchers can pinpoint potential candidates for the enzymes mediating the protoberberine-to-spirobenzylisoquinoline rearrangement. The regulation of these biosynthetic pathways is complex, involving transcription factors that respond to both developmental cues and environmental stimuli.

Comparative Analysis of Biosynthetic Routes with Related Benzylisoquinoline Alkaloids

The biosynthetic pathway of this compound shares a significant portion of its early stages with other prominent benzylisoquinoline alkaloids, most notably berberine. The comparison of these pathways highlights the metabolic divergence that leads to the vast structural diversity within this class of compounds.

Both the this compound and berberine biosynthetic pathways originate from (S)-reticuline and proceed through the common intermediate (S)-scoulerine. cdnsciencepub.comfrontiersin.org From this point, the pathways diverge.

Table 1: Comparison of this compound and Berberine Biosynthetic Pathways

| Biosynthetic Step | This compound Pathway (Proposed) | Berberine Pathway (Elucidated) | Key Enzyme Families |

| Precursor | (S)-Reticuline | (S)-Reticuline | Methyltransferases, P450s |

| Key Intermediate | (S)-Scoulerine | (S)-Scoulerine | Berberine Bridge Enzyme (BBE) |

| Branch Point | Formation of a C-13 methylated protoberberine | Formation of (S)-tetrahydrocolumbamine | Methyltransferases |

| Subsequent Steps | Rearrangement of the protoberberine skeleton | Oxidation and methylenedioxy bridge formation | P450 Monooxygenases, Oxidases |

| Final Product | This compound | Berberine | - |

In the berberine pathway, (S)-scoulerine is O-methylated by SOMT to (S)-tetrahydrocolumbamine, which is then converted by canadine synthase (a cytochrome P450) to (S)-canadine. jst.go.jp A final oxidation step, catalyzed by (S)-tetrahydroprotoberberine oxidase (STOX), yields berberine. jst.go.jp

Conversely, the proposed pathway to this compound involves the formation of a C-13 methylated protoberberine intermediate, which then undergoes a complex enzymatic rearrangement to generate the characteristic spiro-fused ring system. cdnsciencepub.com This divergence after (S)-scoulerine underscores how plants can utilize a common metabolic platform to generate a wide array of structurally and pharmacologically diverse alkaloids.

Pharmacological Research and Molecular Mechanisms of Ochotensidine Preclinical Focus

Preclinical Investigation of Ochotensidine's Biological Activities in Model Systems

The biological activities of this compound have been explored in various preclinical models, revealing its potential as a modulator of key physiological pathways. As a member of the spirobenzylisoquinoline alkaloid family, it shares structural similarities with other compounds that exhibit significant pharmacological effects. Research has focused on its interactions with receptors and enzymes that play crucial roles in cellular signaling. These foundational studies are critical for understanding the potential therapeutic applications of this compound and guiding further research into its specific molecular interactions.

Elucidation of Cellular and Molecular Targets of this compound Action

Studies have investigated the interaction of this compound with various receptor systems. A significant area of focus has been its potential activity at adrenergic receptors. Research has shown that certain alkaloids can act as antagonists for α1-adrenergic receptors. researchgate.net These receptors are involved in a multitude of physiological processes, including smooth muscle contraction. The antagonistic action of compounds on these receptors can lead to muscle relaxation and other effects. While direct binding data for this compound remains a subject of ongoing research, its structural class suggests a potential for interaction with α1-adrenergic receptors. researchgate.net Further investigation is needed to fully characterize the binding affinity and modulatory effects of this compound on these and other receptor subtypes.

The influence of this compound on enzyme activity is another critical area of preclinical investigation. The broader class of alkaloids has been shown to interact with various enzymes, leading to either inhibition or activation. For instance, studies on related compounds have explored their effects on enzymes involved in neurotransmitter metabolism and cellular signaling cascades. The specific inhibitory or activatory profile of this compound against a panel of key enzymes is yet to be fully elucidated, representing an important direction for future research to understand its complete pharmacological profile.

The interaction of this compound with cellular receptors and enzymes is expected to translate into downstream effects on intracellular signaling pathways and, consequently, gene expression. The modulation of α1-adrenergic receptors, for example, typically involves G-protein-coupled signaling cascades that influence levels of intracellular second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to changes in cellular function. The precise impact of this compound on these pathways and the subsequent alterations in the expression of target genes are still under investigation. Understanding these molecular consequences is vital for a comprehensive grasp of its mechanism of action.

Enzyme Activity Modulation and Inhibition/Activation Profiles

Mechanistic Studies in In Vitro Biological Systems

In vitro studies are fundamental to dissecting the specific molecular interactions of this compound in a controlled environment. These studies often utilize isolated cells, tissues, or purified proteins to observe the direct effects of the compound. For instance, cell lines expressing specific receptors, such as α1-adrenergic receptors, can be used to quantify the binding affinity and functional activity of this compound. Organ bath experiments using isolated tissues, such as smooth muscle preparations, can provide insights into its physiological effects, such as contraction or relaxation. These in vitro models are essential for building a foundational understanding of this compound's pharmacological properties before moving to more complex in vivo systems.

Structure Activity Relationship Sar and Medicinal Chemistry of Ochotensidine Derivatives

Comprehensive Structure-Activity Relationship (SAR) Investigations of Ochotensidine

Comprehensive SAR investigations specifically targeting this compound are not extensively documented in publicly available literature. However, SAR studies on the broader class of isoquinoline (B145761) alkaloids, and more specifically spirobenzylisoquinoline alkaloids, provide valuable insights into the structural features that may govern their biological activity.

Spirobenzylisoquinoline alkaloids are characterized by a unique "spiro" carbon center that connects the isoquinoline and benzyl (B1604629) moieties. sci-hub.se Variations in the substitution patterns on both the isoquinoline and the pendant aromatic ring, as well as the stereochemistry of the spiro center, are expected to significantly influence biological activity.

A review of biologically active isoquinoline alkaloids from 2014-2018 highlighted that spirobenzylisoquinoline alkaloids have been identified primarily within the plant family Fumariaceae, particularly in the genera Fumaria and Corydalis. sci-hub.se For instance, coptichic aldehyde, a spirobenzylisoquinoline alkaloid isolated from a traditional Chinese medicine preparation, demonstrated growth inhibitory activity against NCI-N87 cancer cells with an IC50 value of 8.92 µM. sci-hub.se Another study reported the isolation of several spirobenzylisoquinoline alkaloids, including fumaranine, from Fumaria officinalis. sci-hub.se

The anti-inflammatory activity of some spirobenzylisoquinoline alkaloids, such as certain compounds isolated from Hypecoum species, has been noted. mdpi.com These activities are often linked to the selective inhibition of inflammatory mediators. mdpi.com However, a detailed analysis correlating specific structural modifications of the spirobenzylisoquinoline skeleton with anti-inflammatory potency is yet to be established.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

As of now, there are no specific Quantitative Structure-Activity Relationship (QSAR) models reported in the scientific literature for this compound analogues. QSAR studies are computational methods that aim to build a mathematical relationship between the chemical structure of a compound and its biological activity. spu.edu.syrsc.org These models are invaluable in drug discovery for predicting the activity of new compounds and guiding the synthesis of more potent analogues. spu.edu.sy

The development of a robust QSAR model requires a dataset of structurally related compounds with well-defined biological activity data. ijpsr.com Given the limited number of synthesized and biologically evaluated this compound analogues, the generation of a predictive QSAR model is currently challenging.

However, the principles of QSAR could be applied to this compound derivatives in the future. Such a study would involve:

Dataset Compilation: Synthesizing a library of this compound analogues with systematic variations in their chemical structure.

Biological Testing: Evaluating the biological activity of these analogues in a relevant assay.

Descriptor Calculation: Calculating various physicochemical and structural descriptors for each analogue.

Model Building and Validation: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to develop and validate a QSAR model. chemmethod.comnih.gov

A successful QSAR model for this compound analogues could elucidate the key structural features—such as lipophilicity, electronic properties, and steric factors—that govern their biological effects.

Rational Design and De Novo Synthesis of this compound Analogues for Target Specificity

The rational design and de novo synthesis of this compound analogues are sophisticated approaches aimed at creating novel molecules with improved potency and selectivity for specific biological targets. rsc.orgrsc.org While specific examples centered on this compound are scarce, the general principles of alkaloid synthesis and modification are applicable.

Rational Design: This approach relies on understanding the three-dimensional structure of the biological target and how a ligand (in this case, an this compound analogue) interacts with it. bharatividyapeeth.edu Without a known specific target for this compound, rational design is speculative. However, if a target is identified, computational tools like molecular docking could be used to design analogues with enhanced binding affinity.

De Novo Synthesis: This involves the synthesis of complex molecules from simple, commercially available starting materials. ualberta.caslideshare.net Several total syntheses of spirobenzylisoquinoline alkaloids have been reported, providing a foundation for the de novo synthesis of this compound analogues. cdnsciencepub.com A generalized synthetic approach has been developed that could, in principle, provide access to spirobenzylisoquinoline alkaloids with any substitution pattern or stereochemistry. cdnsciencepub.com This strategy has been successfully applied to the synthesis of racemic modifications of ochotensimine and ochrobirine, which are structurally related to this compound. cdnsciencepub.com

A biomimetic, phosphate-catalyzed Pictet-Spengler reaction has been described for the synthesis of 1,1′-disubstituted and spiro-tetrahydroisoquinoline alkaloids, including tetracyclic ochotensine (B1217694) derivatives. acs.org This method offers a more sustainable and atom-efficient route to these complex scaffolds. acs.org

The synthesis of novel spiro-alkaloids and their evaluation for anti-cancer properties represents a practical application of these synthetic strategies. rsc.org By creating libraries of analogues, researchers can explore the chemical space around the this compound core and identify compounds with desired biological profiles.

Chemical Derivatization Strategies for Optimized Biological Potency and Selectivity

Chemical derivatization involves the modification of a lead compound to improve its pharmacological properties. bharatividyapeeth.edu For this compound, several derivatization strategies could be envisioned to enhance its biological potency and selectivity.

Modification of Aromatic Rings: Introducing or altering substituents (e.g., hydroxyl, methoxy, halogen groups) on the aromatic rings of the isoquinoline or the spiro-benzyl moiety can significantly impact activity. These changes can affect the compound's electronic properties, lipophilicity, and ability to form hydrogen bonds with a biological target.

N-Alkylation: The nitrogen atom of the isoquinoline core is a common site for modification. N-alkylation can influence the compound's basicity and steric profile, which can be crucial for receptor binding. For example, in other isoquinoline alkaloids, the presence of a quaternary nitrogen has been shown to be important for certain biological activities. benthamscience.com

Stereochemical Control: The spirobenzylisoquinoline scaffold contains chiral centers. The synthesis of stereochemically pure enantiomers is a critical derivatization strategy, as different stereoisomers often exhibit distinct biological activities and potencies. Synthetic routes that allow for the control of stereochemistry are therefore highly valuable. cdnsciencepub.com

Introduction of Functional Groups: Adding new functional groups can introduce new interactions with a target or alter the pharmacokinetic properties of the molecule. For example, adding polar groups could improve aqueous solubility, while other groups might be introduced to probe for specific binding interactions.

A study on the synthesis of Stemona alkaloid analogues, which also possess complex heterocyclic structures, demonstrated that creating simplified, diverse skeleta and screening them can lead to the discovery of potent and selective ligands for new targets. nih.gov A similar approach could be applied to this compound, where derivatization and subsequent biological screening could uncover novel therapeutic applications.

Advanced Analytical Methods for Ochotensidine Quantification and Detection

High-Resolution Chromatographic Techniques for Ochotensidine Analysis

High-resolution chromatography is the cornerstone for the separation, identification, and quantification of complex mixtures of alkaloids from natural sources. These techniques offer the high sensitivity and selectivity required to distinguish between structurally similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for analyzing alkaloids due to its exceptional sensitivity and specificity. eag.comchromatographyonline.com This method combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. eag.com For related alkaloids found in Corydalis species, LC-MS/MS has been successfully used for both identification and quantification. nih.govmdpi.com

The process involves separating the components of a sample extract on an LC column, often a C18 column, followed by ionization, typically using an electrospray ionization (ESI) source. mdpi.comnebiolab.com The ESI source can be operated in positive ion mode, which is suitable for the protonation of basic alkaloids like this compound. nebiolab.com The mass spectrometer then isolates the molecular ion of the target analyte (precursor ion) and subjects it to fragmentation in a collision cell, generating specific product ions. eag.com The monitoring of this specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides high selectivity and allows for accurate quantification even at trace levels, with lower limits of quantification (LLOQ) for similar alkaloids reaching as low as 0.625 to 3.0 ng/mL. mdpi.comnih.gov

Table 1: Theoretical LC-MS/MS Parameters for this compound Analysis (Based on Related Alkaloids)

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Separation of alkaloids based on polarity. frontiersin.org |

| Mobile Phase | Acetonitrile (B52724)/Water with Formic Acid or Ammonia | Facilitates separation and promotes ionization. nih.govfrontiersin.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes basic nitrogen-containing alkaloids. nebiolab.com |

| MS Analysis | Tandem Quadrupole (QqQ) or Orbitrap | High-resolution mass analysis and fragmentation. frontiersin.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of volatile and semi-volatile compounds. nih.govtjnpr.org It has been widely applied for the profiling of alkaloids in plant extracts from families such as Fumariaceae and Papaveraceae. nih.govresearchgate.net For many alkaloids, which are often non-volatile, a derivatization step is required to increase their volatility and thermal stability. sigmaaldrich.com This typically involves replacing active hydrogens on functional groups with nonpolar moieties, for example, through silylation. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are fragmented by electron impact (EI). The resulting fragmentation patterns serve as a "fingerprint" for identification by comparison with mass spectral libraries. nih.gov While highly effective for identification and semi-quantitative analysis, precise quantification with GC-MS can be challenging without appropriate standards. cleancontrolling.com Studies on Corydalis and Fumaria species have successfully used GC-MS to identify a wide range of alkaloids, including protopine (B1679745) and stylopine, which are biosynthetically related to spirobenzylisoquinolines like this compound. tjnpr.orgresearchgate.netuq.edu.au

High-Performance Liquid Chromatography with Specialized Detection (e.g., Fluorescence, Diode Array Detection)

High-Performance Liquid Chromatography (HPLC) coupled with detectors like Diode Array Detectors (DAD) or Fluorescence Detectors (FLD) is a workhorse technique for the quantitative analysis of alkaloids.

HPLC with Diode Array Detection (DAD): DAD provides spectral information across a range of UV-visible wavelengths simultaneously, which aids in peak identification and purity assessment. researchgate.net By recording the entire UV-Vis spectrum of an eluting peak, it can be compared against the spectrum of a known standard. researchgate.net HPLC-DAD methods have been established for the simultaneous determination of multiple alkaloids in Corydalis yanhusuo, demonstrating good separation and providing limits of detection in the nanogram-per-milliliter range. oup.com For this compound, this method would be suitable for quantification, provided a pure reference standard is available to generate a calibration curve.

HPLC with Fluorescence Detection (FLD): FLD offers superior sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. researchgate.net While many alkaloids exhibit some native fluorescence, the applicability of FLD to this compound would depend on its specific photophysical properties. When applicable, FLD can achieve significantly lower detection limits than DAD. oup.com For instance, in the analysis of other compounds, FLD has demonstrated limits of detection orders of magnitude lower than DAD. abyntek.com

Immunochemical Assays for this compound Detection

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific binding interaction between an antibody and an antigen. researchgate.net These assays are known for their high throughput, sensitivity, and applicability in screening large numbers of samples. nih.gov

Currently, there is no published evidence of a specific immunoassay developed for this compound. The development of such an assay would require:

Hapten Synthesis: Modifying the this compound molecule to make it immunogenic.

Antibody Production: Generating monoclonal or polyclonal antibodies that specifically recognize this compound.

Assay Development: Optimizing the assay format, which could be a competitive ELISA. In a competitive format, this compound in a sample would compete with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal would be inversely proportional to the concentration of this compound in the sample. cuni.cz

While no specific kit exists for this compound, immunoassays are widely used for other small molecules like mycotoxins and other alkaloids, demonstrating the feasibility of this approach for rapid screening purposes. nih.govoregonstate.edu The main limitation is the potential for cross-reactivity with other structurally similar alkaloids present in the sample matrix. researchgate.net

Table 2: Comparison of Potential Analytical Techniques for this compound

| Technique | Selectivity | Sensitivity | Throughput | Quantitative Capability | Notes |

|---|---|---|---|---|---|

| LC-MS/MS | Very High | Very High | Medium | Excellent | Gold standard for trace quantification and confirmation. eag.com |

| GC-MS | High | High | High | Good (often semi-quantitative) | Requires derivatization for non-volatile alkaloids. nih.govsigmaaldrich.com |

| HPLC-DAD | Good | Moderate | High | Excellent | Requires pure standard; good for quality control. oup.com |

| HPLC-FLD | Very High | Very High | High | Excellent | Only applicable if this compound is fluorescent. researchgate.net |

| ELISA | High (potential cross-reactivity) | High | Very High | Good (often for screening) | No currently available kit; requires development. researchgate.netnih.gov |

Non-Chromatographic Quantitative Analytical Approaches

While chromatographic methods are dominant, some non-chromatographic techniques could theoretically be applied, though their use for complex alkaloid analysis is limited. theanalyticalscientist.com These methods often serve as sample pre-treatment or for the analysis of fractions rather than complex mixtures. speciation.net

Approaches like Flow Injection Analysis (FIA) could be coupled with a detector (e.g., MS) for high-throughput screening, but without the separation power of chromatography, it would be susceptible to significant matrix interference and unable to distinguish between isomers or structurally related alkaloids. speciation.net Techniques such as Supercritical Fluid Extraction (SFE) combined with a detection method could also be explored for extraction and analysis, but these are less common for routine quantitative work on individual alkaloids in complex matrices. For now, chromatographic techniques remain the gold standard for reliable quantification of specific alkaloids like this compound.

Methodologies for Sample Preparation and Mitigation of Matrix Effects in this compound Analysis

Effective sample preparation is a crucial step to ensure accurate and reproducible results in the analysis of this compound from complex matrices, such as plant tissues or biological fluids. organomation.com The primary goals are to efficiently extract the analyte, remove interfering compounds (matrix effects), and concentrate the analyte to a level suitable for detection. mdpi.com

Sample Preparation Techniques:

Solvent Extraction: The initial step for plant material typically involves extraction with an organic solvent, often methanol (B129727) or ethanol (B145695), sometimes acidified to improve the solubility of basic alkaloids. researchgate.net

Liquid-Liquid Extraction (LLE): This classic technique can be used to partition alkaloids from the initial extract into an immiscible solvent based on pH and polarity, effectively cleaning up the sample.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used cleanup method. For alkaloid analysis, cation-exchange or reversed-phase (e.g., C18) cartridges are common. frontiersin.org This step removes many interfering compounds like pigments and lipids, and can be used to concentrate the alkaloids. researchgate.net

Mitigation of Matrix Effects: Matrix effects occur when co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. iyte.edu.tr

Effective Cleanup: Rigorous sample preparation using SPE or LLE is the first line of defense to remove interfering matrix components. mdpi.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help compensate for consistent matrix effects.

Use of Internal Standards: The most robust method to correct for matrix effects and variations in sample processing is the use of an internal standard (IS). An ideal IS is a stable, isotopically labeled version of the analyte (e.g., Deuterium-labeled this compound). Since the IS has nearly identical chemical properties and chromatographic behavior to the analyte, it experiences the same matrix effects, and the ratio of the analyte response to the IS response provides an accurate quantification. mdpi.com

Future Perspectives and Emerging Research Avenues for Ochotensidine

Integration of Omics Technologies in Ochotensidine Research (e.g., Metabolomics, Proteomics)

The "omics" revolution provides powerful tools for understanding the complex interactions between a bioactive compound and a biological system on a global scale. humanspecificresearch.orgnih.gov For this compound, integrating proteomics and metabolomics will be crucial for elucidating its mechanism of action and identifying its molecular targets.

Proteomics: This field involves the large-scale study of proteins, their functions, and their interactions. humanspecificresearch.org In this compound research, proteomic techniques can identify the specific proteins that the compound binds to. By treating cells or tissues with this compound and comparing their protein expression profiles to untreated controls, researchers can pinpoint proteins that are upregulated, downregulated, or post-translationally modified. This can reveal the cellular pathways modulated by this compound, offering direct clues to its therapeutic action and potential off-target effects.

Metabolomics: As the comprehensive analysis of metabolites in a biological sample, metabolomics offers a real-time snapshot of cellular physiology. uninet.edu Applying metabolomics to this compound research can illustrate how the compound alters cellular metabolism. uninet.edu This is vital for understanding its systemic effects and can help identify biomarkers that indicate the compound's efficacy or predict a response. uninet.edumdpi.com

The synergy between these technologies can provide a holistic view of this compound's biological impact, moving beyond a single-target focus to a systems-level understanding. humanspecificresearch.org

Table 1: Potential Applications of Omics Technologies in this compound Research

Application of Computational Chemistry and Artificial Intelligence in this compound Drug Discovery

Computational Chemistry: Methods like molecular docking and molecular dynamics simulations can be used to predict how this compound interacts with potential protein targets at an atomic level. indianabiosciences.org Researchers can build a virtual model of this compound and screen it against vast libraries of known protein structures to generate hypotheses about its biological targets. indianabiosciences.org This in silico approach can prioritize experimental validation, saving significant time and resources.

Artificial Intelligence (AI): AI, particularly machine learning and deep learning, can analyze vast datasets to identify novel drug targets, predict molecular properties, and design new chemical entities. oncodesign-services.comresearchgate.net For this compound, AI algorithms could be trained on its structure and known activities of related alkaloids to design novel derivatives with improved potency, selectivity, or pharmacokinetic properties. xtalpi.com Generative AI models can even propose entirely new molecules based on the this compound scaffold, exploring a chemical space far beyond what is possible through traditional synthesis alone. xtalpi.com

Table 2: Role of Computational and AI Methods in this compound Research

Synthetic Biology and Metabolic Engineering for Sustainable this compound Production

This compound is a natural product isolated from plant species such as Corydalis stewartii. researchgate.net Production through agricultural cultivation and extraction is often low-yielding, time-consuming, and environmentally dependent. Synthetic biology and metabolic engineering offer a transformative solution for the sustainable and scalable production of this complex alkaloid.

The core strategy involves identifying the complete biosynthetic pathway of this compound in its native plant and reconstructing it in a microbial host. frontiersin.org This process involves:

Pathway Elucidation: Using genomics and transcriptomics to identify the genes encoding the enzymes responsible for converting primary metabolites into this compound.

Gene Synthesis and Assembly: Synthesizing the identified genes and assembling them into a functional pathway (a synthetic genetic circuit). nih.gov

Host Engineering: Introducing the synthetic pathway into a microbial chassis, such as baker's yeast (Saccharomyces cerevisiae) or E. coli, which are well-characterized and suitable for industrial fermentation. mdpi.com

Optimization: Using metabolic engineering principles to optimize the host's metabolism, directing cellular resources towards the production of this compound and away from competing pathways to maximize yield. frontiersin.org

This approach not only ensures a reliable supply of the compound for research and development but also enables the production of novel derivatives by introducing enzymes from other organisms or engineered enzyme variants into the pathway. mdpi.com

Table 3: Steps for Bio-manufacturing of this compound

Exploration of Novel Therapeutic Applications and Biological Targets for this compound

While the pharmacological profile of this compound is not yet extensively characterized, related benzylisoquinoline alkaloids have demonstrated a range of biological activities, including spasmolytic and anti-leishmaniasis properties. researchgate.net This suggests that this compound may possess a similarly broad therapeutic potential. Future research should focus on systematically screening the compound and its synthetically accessible derivatives against a diverse array of biological targets to uncover novel applications.

Key criteria for exploring novel drug targets include specificity to the disease state, accessibility to modification by a drug, and a validated biological mechanism. capulustx.com Potential new therapeutic avenues for this compound could include:

Oncology: Many natural products are potent anti-cancer agents. Screening this compound against a panel of cancer cell lines could reveal cytotoxic or cytostatic effects.

Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics and antivirals. nih.gov The activity of related alkaloids against parasites like Leishmania provides a strong rationale for testing this compound against a wide spectrum of pathogens. researchgate.net

Neuropharmacology: Isoquinoline (B145761) alkaloids are well-known to interact with the central nervous system. Investigating this compound's activity on neuroreceptors, ion channels, and enzymes involved in neurological disorders could be a fruitful area of research.

Inflammatory Disorders: The anti-inflammatory properties of many plant-derived alkaloids are well-documented. researchgate.net this compound should be evaluated in models of inflammation to determine its potential in treating conditions like arthritis or inflammatory bowel disease.

This exploration will be significantly enhanced by creating a library of this compound derivatives through both chemical synthesis and synthetic biology, allowing for systematic structure-activity relationship (SAR) studies to identify compounds with optimal potency and selectivity for newly identified targets. mdpi.comfrontiersin.org

Table 4: Potential Therapeutic Areas for this compound Screening

Table of Mentioned Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.